4-叠氮甲基-苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

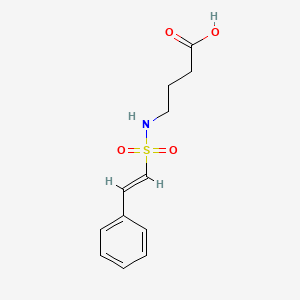

4-Azidomethyl-benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides . Benzenesulfonamides are organo-sulfur compounds containing the -SO2NH2 group . They form the basis of several groups of drugs and exhibit a range of pharmacological activities .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, such as 4-Azidomethyl-benzenesulfonamide, often involves complex chemical reactions . For instance, the synthesis of similar compounds has been described via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives when treated with ammonium .科学研究应用

碳酸酐酶抑制

- 在癌症研究中的应用: 与4-叠氮甲基-苯磺酰胺密切相关的脲代取代苯磺酰胺对人类碳酸酐酶表现出有效的抑制作用,特别是对跨膜肿瘤相关酶hCAs IX和XII。这些化合物在抑制乳腺癌模型中的转移方面显示出显著的潜力,表明它们与开发新型抗转移药物有关 (Pacchiano 等,2011).

固相合成中的化学转化

- 在化学空间挖掘中的用途: 包括4-叠氮甲基-苯磺酰胺在内的聚合物负载苯磺酰胺被用作各种化学转化中的关键中间体,包括重排以创建不同的特权支架。此应用在化学空间探索中具有重要意义 (Fülöpová & Soural, 2015).

对人血清对氧磷酶的抑制作用

- 生物活性研究: 磺酰胺,包括苯磺酰胺的衍生物,已被研究其对人血清对氧磷酶-I (hPON1) 的抑制活性,hPON1 是一种与各种代谢过程相关的酶。这些化合物通过构效关系分析,可以潜在地用作PON1的抑制剂,为新治疗剂的设计提供见解 (Işık 等,2019).

抗癌特性

- 在卵巢癌治疗中的作用: 一种新型苯磺酰胺衍生物对卵巢癌细胞增殖表现出有效的抑制作用,特别是对OVCAR-8细胞。该化合物影响Wnt/β-catenin/GSK3β通路,并显示出作为抗肿瘤药物发现先导化合物的潜力 (贾等,2020).

核磁共振波谱研究

- 光谱分析: 涉及与4-叠氮甲基-苯磺酰胺密切相关的4-叠氮-N-(6-氯-3-哒嗪基)苯磺酰胺的研究探索了溶剂对其1H-NMR化学位移的影响。这项研究提供了对此类化合物在不同溶剂环境中行为的宝贵见解 (Hasan, 2021).

抗癌活性的ADMET研究

- 药物开发: 对苯磺酰胺衍生物的ADMET(吸收、分布、代谢、排泄和毒性)研究,重点关注其抗癌活性,对于开发具有高选择性的新型抗癌化合物至关重要。这些研究有助于了解潜在治疗剂的药代动力学特性 (Karakuş 等,2018).

肥胖疗法的抑制剂

- 在抗肥胖疗法中的潜力: 含有三唑连接苯基部分的苯磺酰胺,与4-叠氮甲基-苯磺酰胺密切相关,对线粒体碳酸酐酶同工酶VA和VB表现出有效的抑制作用。这些酶是抗肥胖疗法的潜在靶点,表明此类化合物在该领域的关联性 (Poulsen 等,2008).

安全和危害

作用机制

Target of Action

The primary target of 4-Azidomethyl-benzenesulfonamide is Carbonic Anhydrase II (CA II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

4-Azidomethyl-benzenesulfonamide interacts with its target, Carbonic Anhydrase II, by inhibiting its activity

Biochemical Pathways

The inhibition of Carbonic Anhydrase II by 4-Azidomethyl-benzenesulfonamide affects several biochemical pathways. One of the most significant is the regulation of pH and fluid balance in various tissues and organs . By inhibiting Carbonic Anhydrase II, 4-Azidomethyl-benzenesulfonamide can disrupt these processes, potentially leading to a variety of physiological effects.

Pharmacokinetics

Based on the properties of similar compounds, it is likely that it is absorbed, distributed, metabolized, and excreted by the body in a manner similar to other sulfonamide drugs .

Result of Action

The molecular and cellular effects of 4-Azidomethyl-benzenesulfonamide’s action are primarily related to its inhibition of Carbonic Anhydrase II. This can lead to changes in pH regulation and fluid balance in various tissues and organs . In addition, it has been suggested that 4-Azidomethyl-benzenesulfonamide and similar compounds may have antiproliferative effects, potentially making them useful in the treatment of certain types of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Azidomethyl-benzenesulfonamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target

属性

IUPAC Name |

4-(azidomethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S/c8-11-10-5-6-1-3-7(4-2-6)14(9,12)13/h1-4H,5H2,(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAJRIXODOQXIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azidomethyl-benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2918245.png)

![5-((4-methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2918248.png)

![2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole](/img/structure/B2918250.png)

![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2918251.png)

![8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2918255.png)

![Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate](/img/structure/B2918263.png)